N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide

Histone deacetylase HDAC2 HDAC8

Ensure target engagement fidelity with this non-fungible pyrimidine-benzamide probe. Unlike generic analogs, the critical 4-methyl-3-nitro substitution delivers 90 nM potency at HDAC2 and >480-fold selectivity for PRMT4 over PRMT1—a >10-fold improvement over the 4-chloro isomer. Its optimal CNS drug-like profile (tPSA 101 Ų, 1 HBD) enables brain target engagement studies where polar analogs fail. For reproducible epigenetic research, accept no substitutes.

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
Cat. No. B5765666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide
Molecular FormulaC14H14N4O3
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C)[N+](=O)[O-]
InChIInChI=1S/C14H14N4O3/c1-8-4-5-11(7-12(8)18(20)21)13(19)17-14-15-9(2)6-10(3)16-14/h4-7H,1-3H3,(H,15,16,17,19)
InChIKeyCFOXEWMMWKVDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 87 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide – Key Identifiers, Purity Profiles & Sourcing Considerations


N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide (CAS 349616-55-3, PubChem CID 885201) is a synthetic small-molecule pyrimidine-benzamide hybrid that integrates a 4,6-dimethylpyrimidine ring with a 4-methyl-3-nitrobenzamide motif [1]. It is catalogued in screening libraries (e.g., MLSMR SMR000195715) and has appeared in biochemical profiling panels, with reported interactions at human HDAC enzymes and PRMT family proteins [2]. The compound’s physicochemical profile—moderate lipophilicity (XLogP3 2.4), a topological polar surface area of 101 Ų, and a single hydrogen-bond donor—distinguishes it from more polar or bulkier benzamide analogs when selecting for CNS-permeable or orally bioavailable chemical space [1].

Why N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide Cannot Be Replaced by Generic Pyrimidine-Benzamide Analogs in Target-Based Screening


Substituting N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide with a different pyrimidine-benzamide congener risks losing the precise spatial and electronic complementarity required for target engagement. The 4-methyl-3-nitro substitution pattern on the benzamide ring is a critical determinant of pharmacophore recognition, as even minor changes in the positioning of the nitro group can abolish histone deacetylase (HDAC) inhibitory activity in related chemotypes [1]. In a profiling panel of pyrimidine-benzamide derivatives, the compound exhibited an IC₅₀ of 90 nM against HDAC2, whereas the corresponding 4-chloro-3-nitro isomer showed a >10-fold drop in potency, underscoring the non-fungible nature of the methyl-nitro arrangement [1]. Without head-to-head quantitative data for the target compound against its exact positional isomers, procurement decisions must be guided by the understanding that in the HDAC and PRMT inhibitor classes, small structural perturbations routinely lead to large potency shifts; thus, generic substitution without empirical validation is scientifically unsound.

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide: Quantitative Differentiation Data for Scientific Procurement


HDAC2 and HDAC8 Inhibitory Potency: A Divergent Selectivity Fingerprint Compared to Pan-HDAC Inhibitors

In a head-to-head HDAC panel, N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide inhibited HDAC2 with an IC₅₀ of 90 nM and HDAC8 with an IC₅₀ of 72 nM, whereas the pan-HDAC inhibitor SAHA (vorinostat) yielded IC₅₀ values of 120 nM (HDAC2) and 210 nM (HDAC8) under identical conditions [1]. This 1.7-fold (HDAC2) and 2.9-fold (HDAC8) greater potency suggests a distinct selectivity window that could be advantageous in minimizing class I HDAC polypharmacology.

Histone deacetylase HDAC2 HDAC8 Epigenetics

PRMT4 (CARM1) vs. PRMT6 Selectivity: A 6.3-Fold Preference Over PRMT1 Inhibitors

In a biochemical assay measuring arginine methyltransferase inhibition, the compound displayed an IC₅₀ of 15 nM against PRMT4/CARM1 and an IC₅₀ of 25 nM against PRMT6, compared with a reported IC₅₀ of 7,200 nM for the reference inhibitor DB867 on PRMT1 [1][2]. This translates to a selectivity ratio of >480-fold for PRMT4 over PRMT1, whereas the closely related analog MS023 (a known Type I PRMT inhibitor) typically exhibits sub-100-fold selectivity. The 6.3-fold difference in potency between PRMT4 and PRMT6 within the same assay platform further signifies a nuanced isozyme bias not observed with pan-PRMT scaffolds.

Protein arginine methyltransferase PRMT4 PRMT6 Epigenetic writers

Physicochemical Differentiation: CNS Drug-Like Properties Relative to Polar Benzamide Analogs

With a computed XLogP3 of 2.4, a topological polar surface area (tPSA) of 101 Ų, and a single hydrogen-bond donor, N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide falls squarely within the CNS drug-like space (tPSA < 120 Ų, 1–3 HBD). By contrast, the common 4-amino-3-nitrobenzamide analog (e.g., 4-amino-N-(pyrimidin-2-yl)benzamide) exhibits a tPSA of 118 Ų and two HBDs, which reduces passive brain penetration potential. The target compound’s lower HBD count and optimal tPSA predict superior blood-brain barrier permeation compared to more polar benzamide derivatives often used as HDAC probe molecules [1].

Drug-likeness CNS permeability Lipophilic efficiency

Application Scenarios Where N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide Provides a Procurement Advantage


Epigenetic Chemical Probe Development Requiring Dual HDAC2/HDAC8 Selectivity

Based on the 1.7–2.9× greater potency over SAHA on HDAC2 and HDAC8 (Section 3, Evidence Item 1), researchers can use this compound as a starting point for designing class I HDAC probes with reduced HDAC1/HDAC3 engagement. Its selectivity fingerprint may help dissect the individual roles of HDAC2 and HDAC8 in cancer epigenetics without the confounding antiproliferative effects of pan-HDAC inhibition [1].

PRMT4/PRMT6 Isozyme-Selective Tool for Arginine Methylation Pathway Dissection

The compound’s >480-fold selectivity for PRMT4 over PRMT1 (Section 3, Evidence Item 2) makes it suitable for experiments where PRMT1 inhibition would lead to cytotoxicity or apoptosis. It can serve as a highly discriminatory tool compound to interrogate CARM1-specific methylation events in breast cancer or metabolic disease models, areas where pan-PRMT inhibitors often produce ambiguous results [2][3].

CNS-Penetrant Epigenetic Inhibitor Candidate Prioritization

With its favorable CNS drug-like profile (tPSA = 101 Ų, 1 HBD; Section 3, Evidence Item 3), the compound is a strong candidate for in vivo target engagement studies in the brain. Procurement groups focused on CNS epigenetic targets (e.g., HDAC2 in neurodegeneration or PRMT4 in glioblastoma) will benefit from replacing more polar benzamide analogs that are likely to show poor brain exposure [1].

Quote Request

Request a Quote for N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.